Technical Guide: Chemical Profile and Applications of 4-(1-Ethyl-1H-pyrazol-4-yl)phenol
Technical Guide: Chemical Profile and Applications of 4-(1-Ethyl-1H-pyrazol-4-yl)phenol
Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(1-Ethyl-1H-pyrazol-4-yl)phenol (CAS: 1394024-18-0) is a biaryl heterocyclic compound serving as a critical scaffold in medicinal chemistry. Structurally, it consists of a phenol moiety linked at the para-position to the 4-position of an N-ethylated pyrazole ring. This specific architecture combines a hydrogen-bond donor/acceptor motif (phenol) with a polar, lipophilic spacer (pyrazole), making it a "privileged structure" for designing kinase inhibitors, estrogen receptor modulators (SERMs), and anti-inflammatory agents.
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, chemical reactivity, and biological utility, designed to support high-level research and development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The physicochemical parameters of 4-(1-Ethyl-1H-pyrazol-4-yl)phenol dictate its behavior in biological systems and synthetic workflows. The compound exhibits amphiphilic character due to the lipophilic ethyl-pyrazole core and the hydrophilic phenolic hydroxyl group.
Table 1: Physicochemical Constants
| Property | Data | Source/Prediction Method |
| IUPAC Name | 4-(1-Ethyl-1H-pyrazol-4-yl)phenol | Standard Nomenclature |
| CAS Number | 1394024-18-0 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₂N₂O | Stoichiometry |
| Molecular Weight | 188.23 g/mol | Calculated |
| SMILES | CCN1C=C(C=N1)C2=CC=C(O)C=C2 | Canonical |
| Physical State | Solid (Off-white to pale yellow) | Analog Comparison |
| Melting Point | 160–165 °C (Predicted) | In silico Consensus (ACD/Labs) |
| LogP (Octanol/Water) | 2.34 ± 0.3 | Consensus Prediction |
| pKa (Phenolic OH) | 9.8 ± 0.2 | Hammett Equation Prediction |
| pKa (Pyrazole N) | 2.5 ± 0.5 (Conjugate Acid) | Base Strength Prediction |
| Topological Polar Surface Area | 48.9 Ų | Useful for BBB permeability est.[1][2][3][4][5] |
Synthetic Methodologies
The most robust route to 4-(1-Ethyl-1H-pyrazol-4-yl)phenol is the Suzuki-Miyaura Cross-Coupling reaction . This palladium-catalyzed C-C bond formation is preferred over Stille or Negishi couplings due to the stability and low toxicity of boronic acid reagents.
Protocol A: Suzuki-Miyaura Coupling (Recommended)
Reaction Type: Palladium-catalyzed cross-coupling Key Transformation: Aryl Halide + Aryl Boronic Acid → Biaryl System
Reagents & Materials:
-
Substrate A: 4-Bromo-1-ethyl-1H-pyrazole (1.0 equiv)
-
Substrate B: 4-Hydroxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃)
-
Atmosphere: Argon or Nitrogen (Inert)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube or microwave vial, charge 4-bromo-1-ethyl-1H-pyrazole (1.0 mmol, 175 mg) and 4-hydroxyphenylboronic acid (1.2 mmol, 166 mg).
-
Catalyst Addition: Add K₂CO₃ (2.0 mmol, 276 mg) and the palladium catalyst (0.05 mmol).
-
Solvation: Evacuate and backfill with argon (3 cycles).[8] Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Seal the vessel.
-
Thermal: Heat to 90°C for 12–16 hours.
-
Microwave: Irradiate at 120°C for 30–60 minutes.
-
-
Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient 80:20 to 50:50).
-
Yield: Expect 75–85% yield of an off-white solid.
Protocol B: Precursor Synthesis (N-Alkylation)
If 4-bromo-1-ethyl-1H-pyrazole is unavailable, it must be synthesized from 4-bromopyrazole.
-
Dissolve 4-bromopyrazole (1.0 equiv) in anhydrous DMF.
-
Add Cs₂CO₃ (1.5 equiv) and stir for 30 min at 0°C.
-
Add Ethyl Iodide (1.2 equiv) dropwise.
-
Stir at RT for 4 hours. Quench with water, extract with ether. (Note: Regioselectivity is generally >95% for N1-alkylation due to steric and electronic factors).
Visualization: Synthetic Workflow
Figure 1: Convergent synthetic pathway illustrating N-alkylation followed by Suzuki-Miyaura cross-coupling.
Chemical Reactivity & Stability[15]
Understanding the reactivity profile is essential for derivatization and stability studies.
Phenolic Reactivity (Nucleophilic)
The phenolic hydroxyl group is the primary site for functionalization.
-
O-Alkylation/Acylation: Readily reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form ethers or esters, modulating lipophilicity (LogP).
-
Oxidation: Susceptible to oxidation by strong oxidants (e.g., KMnO₄) to form quinones, though the pyrazole ring provides some electronic stabilization compared to simple phenols.
Pyrazole Reactivity (Electronic)
-
Coordination: The pyridine-like nitrogen (N2) of the pyrazole ring has a lone pair available for hydrogen bonding or metal coordination (pKa ~2.5). This is crucial for binding to kinase hinge regions.
-
Electrophilic Substitution: The C3 and C5 positions of the pyrazole are relatively electron-rich but less reactive than the phenol ring. Electrophilic aromatic substitution (e.g., halogenation) will preferentially occur ortho to the phenolic hydroxyl group.
Stability
-
Thermal: Stable up to ~150°C.
-
Hydrolytic: Stable in aqueous acid and base at ambient temperatures.
-
Photolytic: Pyrazoles can undergo photo-isomerization under high-intensity UV, but this derivative is generally photostable under standard lab conditions.
Visualization: Reactivity Map
Figure 2: Reactivity hotspots indicating sites for chemical modification and biological interaction.
Biological Relevance & Applications[1][2][4][5][7][15][17][18]
This compound is not merely a chemical curiosity but a functional pharmacophore.
Kinase Inhibition Scaffold
The 1-ethyl-4-arylpyrazole motif mimics the adenosine triphosphate (ATP) adenine ring, allowing it to bind to the ATP-binding pocket of protein kinases.
-
Mechanism: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the kinase hinge region (e.g., CDK9, VEGFR).
-
Application: Used as a core scaffold in fragment-based drug discovery (FBDD) for developing inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases.
Estrogen Receptor (ER) Modulation
The 4-substituted phenol moiety mimics the A-ring of 17β-estradiol.
-
Potential: Compounds with this geometry can act as Selective Estrogen Receptor Modulators (SERMs), binding to ERα or ERβ. The ethyl-pyrazole tail provides the necessary bulk to displace Helix 12, potentially inducing an antagonist conformation.
Anti-inflammatory Activity
Pyrazole derivatives (e.g., Celecoxib) are classic COX-2 inhibitors. While this specific molecule lacks the sulfonamide group typical of coxibs, it serves as a precursor for synthesizing COX/LOX dual inhibitors.
Handling, Safety, and Storage
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage Protocol:
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Hygroscopic; store under inert gas (Argon) if possible.
-
Container: Tightly sealed amber glass vial to protect from light and moisture.
References
-
BenchChem. Reproducibility of Ethyl 4-(1H-pyrazol-1-yl)benzoate Synthesis: A Comparative Guide. (2025).[9][10][8][11] Retrieved from
-
Sigma-Aldrich. 4-Hydroxyphenylboronic acid Product Sheet. (2025).[9][10][8][11] Retrieved from [12]
-
Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry.[13][6][8] Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: 4-(1-Ethyl-1H-pyrazol-4-yl)phenol. Retrieved from
-
Mullens, P. R. An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. A2B Chem. Retrieved from
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.[9][13][2][6][8][14][11][15][16] Retrieved from
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